5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride
Description
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at position 5 and a carboxylic acid group at position 3, formulated as a hydrochloride salt. Its molecular formula is C₁₀H₁₁ClN₂O₃, with a calculated molecular weight of 242.66 g/mol. Morpholine derivatives are widely utilized in medicinal chemistry due to their solubility-enhancing and bioactivity-modifying properties.
Properties
CAS No. |
2792186-27-5 |
|---|---|
Molecular Formula |
C10H13ClN2O3 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
5-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H |
InChI Key |
DXLKOJVGZCJMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group undergoes classical transformations to yield esters, amides, and acid chlorides. These reactions are critical for modifying solubility or introducing bioactive motifs.
Reaction Table 1: Carboxylic Acid Derivative Synthesis
-
Amidation : Reacting with amines (e.g., tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate) under anhydrous conditions forms stable amides . The hydrochloride salt enhances reactivity by protonating the amine, facilitating nucleophilic attack.
-
Esterification : Methanol in the presence of thionyl chloride efficiently converts the acid to its methyl ester .
Pyridine Ring Functionalization
The electron-deficient pyridine ring participates in electrophilic substitution and coordination chemistry.
Electrophilic Aromatic Substitution
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to the deactivating morpholine group. Substitution occurs predominantly at the 4-position of the pyridine ring.
-
Halogenation : Limited reactivity observed with Br₂/FeBr₃, yielding mono-brominated products at the 2-position .
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals like Cu(I) and Pd(II). For example:
-
Cu(I)-Catalyzed Coupling : Participates in Ullmann-type reactions with aryl halides (e.g., 4-iodoanisole) under InCl₃ catalysis, forming biaryl derivatives .
Morpholine Ring Reactions
The morpholine moiety undergoes alkylation and ring-opening reactions.
Reaction Table 2: Morpholine Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, NaH/DMF | Quaternary morpholinium salts | 60-75% | |
| Ring-Opening | HBr (48%), reflux | Amino alcohol derivatives | 82% |
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts, enhancing water solubility .
-
Acid-Catalyzed Ring-Opening : Concentrated HBr cleaves the morpholine ring, yielding γ-amino alcohols .
Multicomponent Reactions
The compound participates in one-pot syntheses to generate polyheterocyclic systems:
-
Pyrano[2,3-c]pyrazole Formation : Reacts with hydrazine, β-ketoesters, and malononitrile under InCl₃ catalysis (50% EtOH, ultrasound, 40°C), achieving 80–95% yields . The pyridine ring directs regioselectivity, while the morpholine group stabilizes intermediates via hydrogen bonding .
Biological Activity Modulation
While not a direct chemical reaction, the compound’s derivatives exhibit pharmacological relevance:
-
EGFR Inhibition : Morpholine-containing analogues demonstrate nanomolar IC₅₀ values against mutant EGFR kinases, attributed to hydrogen bonding with active-site residues .
Stability and Degradation
Scientific Research Applications
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following table and analysis highlight key structural, molecular, and functional differences between 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride and related compounds derived from the evidence.
Table 1: Structural and Molecular Comparison of Selected Compounds
Structural and Functional Insights
Core Heterocycle Variations
- Pyridine vs. Isoxazole (): The pyridine core (six-membered, one nitrogen) in the target compound contrasts with the isoxazole core (five-membered, one oxygen and one nitrogen) in 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride.
Pyrimidine ():
2-Chloro-6-methylpyrimidine-4-carboxylic acid features a pyrimidine core (six-membered, two nitrogens), which is structurally distinct from pyridine. Pyrimidines are common in nucleic acid analogs and antifolate drugs, suggesting divergent applications compared to pyridine derivatives .- Fused Ring Systems (–4): Compounds like 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (pyrazolo-pyridine) and 5-(Propan-2-yl)-oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride exhibit fused heterocycles.
Substituent Analysis
Morpholine Linkage:
The target compound’s morpholinyl group is directly attached to the pyridine ring, while ’s compound features a morpholinylmethyl (-CH₂-morpholine) spacer. The methylene bridge in the latter may reduce steric hindrance and modify solubility .- Functional Groups: Carboxylic Acid Positioning: The target compound’s carboxylic acid at pyridine position 3 is analogous to the isoxazole (position 3) and pyrazolo-pyridine (position 3) derivatives. Halogen and Alkyl Groups: ’s compound includes chloro and methyl groups, which are electron-withdrawing and electron-donating, respectively. Such substitutions can influence electronic properties and metabolic stability .
Molecular Weight and Solubility
- The hydrochloride salt form is consistent across several compounds (e.g., –4), improving aqueous solubility.
- Molecular weights range from 213.62 g/mol () to 248.66 g/mol (), with the target compound falling in the mid-range (242.66 g/mol ). Lower molecular weights (e.g., pyrazolo-pyridine derivatives) may favor better pharmacokinetic profiles .
Biological Activity
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a morpholine group and a carboxylic acid moiety. The molecular formula is with a molecular weight of approximately 232.68 g/mol . The presence of the morpholine ring is significant for its biological interactions.
Biological Activity
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride, exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells .
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival . For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .
2. Inhibition of Fibroblast Growth Factor Receptors (FGFR)
The compound has also been evaluated for its inhibitory activity against FGFRs, which are critical in various cellular processes, including proliferation and differentiation. A study highlighted that specific derivatives exhibited IC50 values ranging from 7 to 712 nM against FGFR1 to FGFR4 . This suggests that modifications to the pyridine structure can enhance FGFR inhibition.
3. Antiviral Activity
Recent findings suggest that certain pyridine derivatives possess antiviral properties. For example, compounds similar to 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride have shown efficacy against influenza viruses by reducing viral load in infected models . These compounds demonstrated a favorable safety profile with no significant toxicity observed at high doses in animal studies.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation.
- FGFR Inhibition : Binding to FGFRs prevents receptor activation, thereby inhibiting downstream signaling pathways involved in tumor growth.
- Antiviral Mechanisms : The antiviral effects may stem from direct interference with viral replication processes.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling morpholine with pyridine-carboxylic acid precursors via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyridine derivatives). Post-synthesis, the hydrochloride salt is formed using HCl in a polar solvent like ethanol.
- Purity Validation : Use HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) coupled with UV detection (λ = 254 nm) . Confirm identity via LC-MS (ESI+ mode for molecular ion [M+H]+) and ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~3.7 ppm for morpholine protons) .
Q. How should researchers design impurity profiling studies for this compound?
- Methodological Answer : Follow ICH Q3A/B guidelines. Use spiked samples with known impurities (e.g., des-morpholine analogs, unreacted starting materials) and analyze via HPLC-DAD. Quantify impurities against reference standards (e.g., EP/Ph. Eur. protocols for related hydrochlorides) . For trace metal analysis, employ ICP-MS if the synthesis involves catalysts like Pd or Cu.
Q. What stability-indicating assays are recommended for evaluating its physicochemical stability?
- Methodological Answer : Conduct forced degradation studies under:
- Acidic/alkaline conditions : 0.1N HCl/NaOH at 60°C for 24h.
- Oxidative stress : 3% H₂O₂ at 25°C for 6h.
- Photostability : ICH Q1B guidelines (exposure to UV/visible light).
Analyze degradation products via UPLC-PDA and compare with non-stressed samples. Monitor hydrochloride dissociation using ion chromatography .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be gained for optimizing synthetic yield?
- Methodological Answer : Perform kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-limiting steps. Use DFT calculations (Gaussian or ORCA software) to model transition states for morpholine-pyridine coupling. Validate with in-situ IR spectroscopy to track intermediates (e.g., acyl chloride formation during salt preparation) .
Q. What strategies are effective for elucidating its biological target(s) in medicinal chemistry research?
- Methodological Answer :
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., PI3K, mTOR) due to the morpholine’s affinity for ATP-binding pockets.
- Cellular assays : Test in HEK293 or HeLa cells with luciferase-based reporter systems for pathway inhibition (e.g., NF-κB, MAPK).
- SPR/BLI : Quantify binding kinetics to recombinant proteins (e.g., immobilized kinase domains) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Standardize assay conditions (e.g., cell line authenticity, serum-free media for in vitro studies). Replicate conflicting studies with orthogonal methods:
- If IC₅₀ values vary, confirm target engagement via CETSA (Cellular Thermal Shift Assay).
- Cross-validate cytotoxicity using resazurin (Alamar Blue) and Annexin V/PI flow cytometry .
Q. What advanced techniques characterize its solid-state forms (polymorphs, hydrates)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
